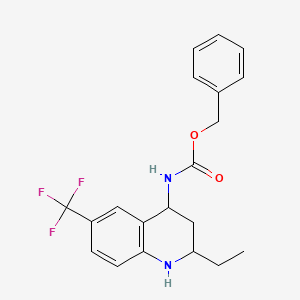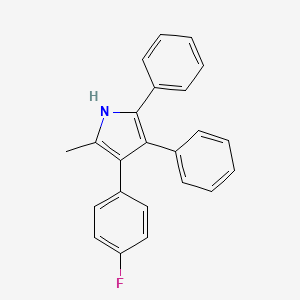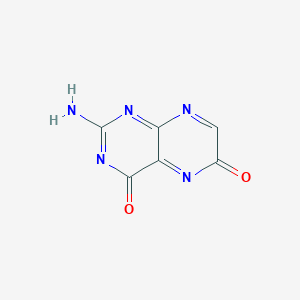
2-Aminopteridine-4,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Aminopteridine-4,6-dione is a heterocyclic compound with the molecular formula C6H5N5O2 It is a derivative of pteridine, characterized by the presence of an amino group at the 2-position and keto groups at the 4 and 6 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Aminopteridine-4,6-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4,6-triaminopyrimidine with formic acid, followed by oxidation to yield the desired compound. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Aminopteridine-4,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, altering the compound’s properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions, typically under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pteridine derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or acyl groups.
Applications De Recherche Scientifique
2-Aminopteridine-4,6-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in developing new pharmaceuticals, particularly as enzyme inhibitors.
Industry: It is used in the development of materials with specific electronic and optical properties, such as organic semiconductors.
Mécanisme D'action
The mechanism of action of 2-Aminopteridine-4,6-dione and its derivatives often involves interaction with specific enzymes or receptors. For example, some derivatives act as inhibitors of dihydrofolate reductase, an enzyme critical for DNA synthesis. By binding to the active site of the enzyme, these compounds can inhibit its activity, leading to reduced cell proliferation.
Comparaison Avec Des Composés Similaires
2-Aminopyridine: A simpler analog with similar reactivity but different biological properties.
Pteridine: The parent compound, which lacks the amino and keto groups but shares the core structure.
Aminopterin: A related compound with significant biological activity, particularly as an antineoplastic agent.
Uniqueness: 2-Aminopteridine-4,6-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and form diverse derivatives makes it a versatile compound in research and industrial applications.
Propriétés
Formule moléculaire |
C6H3N5O2 |
|---|---|
Poids moléculaire |
177.12 g/mol |
Nom IUPAC |
2-aminopteridine-4,6-dione |
InChI |
InChI=1S/C6H3N5O2/c7-6-10-4-3(5(13)11-6)9-2(12)1-8-4/h1H,(H2,7,11,13) |
Clé InChI |
CXWZHRPMPVTPKJ-UHFFFAOYSA-N |
SMILES canonique |
C1=NC2=NC(=NC(=O)C2=NC1=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1R,4S,5S,8R,9R,12S,13S,16S,19R)-19-methoxy-8-[(2R,4S)-4-methoxy-6-methylhept-5-en-2-yl]-5,9,17,17-tetramethyl-18-oxapentacyclo[10.5.2.01,13.04,12.05,9]nonadec-2-en-16-ol](/img/structure/B14750326.png)
![2,17-diazaheptacyclo[16.12.0.03,16.05,14.07,12.020,29.022,27]triaconta-1,3,5,7,9,11,13,15,17,19,21,23,25,27,29-pentadecaene](/img/structure/B14750338.png)
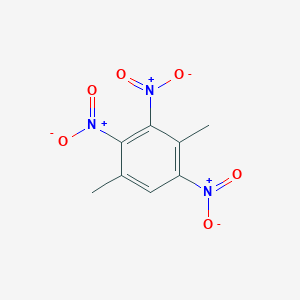

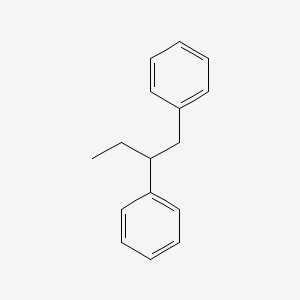

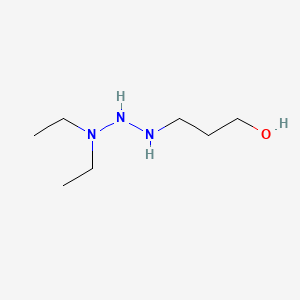
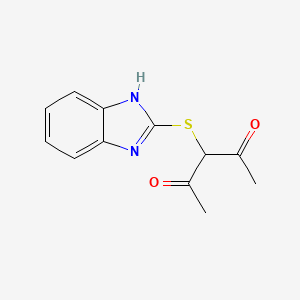
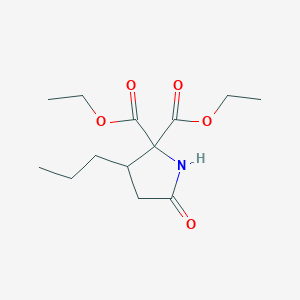
![3-[6-(7-Chloro-4-oxo-4H-1,3-benzothiazin-2-yl)-4-(methylsulfonyl)pyridin-2-yl]propanoic acid](/img/structure/B14750399.png)

